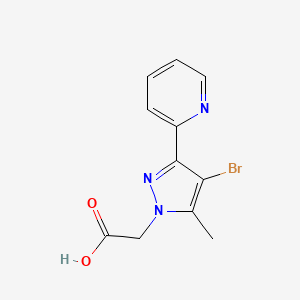

2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

説明

特性

IUPAC Name |

2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-4-2-3-5-13-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDTJJSLGHDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and molecular modeling studies, focusing on its anticancer, anti-inflammatory, and antibacterial properties.

The molecular formula of 2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is C11H10BrN3O2, with a molecular weight of 296.12 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H10BrN3O2 |

| Molecular Weight | 296.12 g/mol |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.

- In Vitro Studies : The compound exhibited notable cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor growth rates compared to control groups, indicating potential for therapeutic applications in oncology.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- COX Inhibition : Studies have reported that compounds similar to 2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid exhibit selective COX-2 inhibition, leading to reduced inflammation in experimental models.

- Carrageenan-Induced Edema : The compound demonstrated significant inhibition of edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent.

Antibacterial Activity

Preliminary evaluations indicate that the compound may possess antibacterial properties as well. Pyrazole derivatives have been associated with activity against various bacterial strains.

- Mechanism : The antibacterial effect is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Efficacy Testing : In vitro assays against common bacterial pathogens showed promising results, warranting further exploration into its therapeutic applications.

Case Studies and Research Findings

A comprehensive review of literature from 2018 to 2021 has summarized findings related to pyrazole derivatives:

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Pyrazole-Acetic Acid Derivatives

Pyrazole-acetic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Cyclopropyl () and ethyl () substituents modulate steric bulk, which could influence binding interactions in biological targets.

The cyano and methoxy groups in this analog likely enhance hydrogen bonding and metabolic stability .

Synthetic Accessibility :

- The presence of bromine at position 4 in the target compound and its analogs (e.g., ) suggests utility in Suzuki-Miyaura cross-coupling reactions for further functionalization .

- MIDA-boryl-containing derivatives () highlight the role of boronate esters in facilitating iterative synthesis, though these lack the pyridinyl or bromo groups of the target compound .

Physicochemical Properties

- Purity : The target compound is supplied at high purity by specialty manufacturers (), whereas analogs like those in and are available at 95% purity, sufficient for most research applications.

- Melting Points : While data for the target compound are unavailable, analogs such as 2-[5-(Furan-2-yl)-1H-pyrazol-1-yl]-2-(MIDA-boryl)acetic acid () exhibit melting points between 140–250°C, suggesting that pyrazole-acetic acids generally have moderate thermal stability .

準備方法

Pyrazole Core Formation via Condensation

The pyrazole nucleus is commonly synthesized by condensation of hydrazines with α,β-unsaturated carbonyl compounds or aldehydes. For this compound, the synthesis involves:

- Using 2-pyridinecarboxaldehyde as the aldehyde component.

- Reacting with hydrazine derivatives to yield the pyrazole ring with the pyridin-2-yl substituent at position 3.

- The methyl group at position 5 is introduced via methyl-substituted starting materials or through methylation steps.

Bromination at the 4-Position

Selective bromination at the 4-position of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. This step is critical to ensure regioselectivity and avoid over-bromination or side reactions.

Introduction of the Acetic Acid Side Chain

The acetic acid group attached at the nitrogen (N1) of the pyrazole is introduced by alkylation using haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions. The reaction typically proceeds via nucleophilic substitution at the pyrazole nitrogen.

Representative Synthetic Procedure

A representative synthetic route, based on literature and commercial synthesis data, is summarized below:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2-pyridinecarboxaldehyde + hydrazine hydrate, reflux in ethanol | Formation of 3-(pyridin-2-yl)-5-methyl-1H-pyrazole |

| 2 | Bromination | N-bromosuccinimide (NBS), solvent: dichloromethane, 0°C to room temp | Selective bromination at 4-position of pyrazole ring |

| 3 | Alkylation | Bromoacetic acid or methyl bromoacetate, base: potassium carbonate, solvent: DMF, 50-80°C | N1-substituted pyrazole with acetic acid side chain |

| 4 | Hydrolysis (if ester used) | Aqueous base (NaOH), reflux | Conversion of ester to acetic acid |

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent for condensation | Ethanol or methanol | Facilitates reflux and solubilizes reactants |

| Temperature (condensation) | Reflux (~78°C) | Ensures completion of cyclization |

| Bromination temperature | 0°C to room temperature | Controls regioselectivity and minimizes side reactions |

| Alkylation base | Potassium carbonate or sodium hydride | Deprotonates pyrazole N1 for nucleophilic substitution |

| Alkylation solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) | Polar aprotic solvents favor SN2 reactions |

| Hydrolysis conditions | Aqueous NaOH, reflux | Converts ester intermediates to free acid |

Purification and Characterization

- The crude product is typically purified by recrystallization or column chromatography.

- Purity is generally confirmed by HPLC, with ≥95% purity achieved.

- Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.

Research Findings and Notes

- The condensation-bromination-alkylation sequence is the most efficient and widely adopted method for preparing this compound.

- Alternative synthetic routes involving Suzuki coupling or metal-catalyzed cross-coupling have been reported for related pyrazole derivatives but are less common for this specific compound.

- The use of environmentally benign solvents and mild reaction conditions is emphasized in recent research to improve sustainability.

- The compound's biological activity is closely linked to the integrity of the pyrazole core and the presence of the bromine substituent, making precise control of bromination critical.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Condensation + Bromination + Alkylation | Stepwise synthesis via hydrazine condensation, selective bromination, and N-alkylation | High yield, regioselective, scalable | Requires careful handling of brominating agents |

| Metal-catalyzed cross-coupling (less common) | Suzuki or similar coupling for pyridinyl substitution | Potentially milder conditions | More complex, requires expensive catalysts |

| Direct cyclization from substituted precursors | Using substituted aldehydes and hydrazines with pre-installed groups | Simplifies steps | Limited availability of precursors |

Q & A

Q. What are the common synthetic routes for 2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization reactions using substituted aldehydes or malonaldehyde derivatives. For example:

- Route A : Reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with substituted benzoic acids under reflux with POCl₃ yields pyrazole-oxadiazole hybrids .

- Route B : Using 2-(4-cyano-3-fluorophenyl)acetic acid in cyclization reactions with ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate produces benzimidazole derivatives .

Key Factors : - Temperature : Higher temperatures (e.g., reflux at 120°C) improve cyclization efficiency but may reduce yield due to side reactions .

- Purification : Reverse-phase chromatography (as in ) or recrystallization (e.g., from methanol) ensures purity, with yields ranging from 65% to 85% .

Q. Table 1: Comparison of Synthetic Routes

| Route | Starting Material | Conditions | Yield (%) | Purity (Method) |

|---|---|---|---|---|

| A | Benzoic acid hydrazide | POCl₃, 120°C | 70–80 | HPLC |

| B | Ethyl propanoate derivative | Reflux, 65°C | 65–75 | NMR |

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most effective?

Methodological Answer:

- X-ray Crystallography : Provides definitive proof of molecular geometry, as demonstrated for related 5-acyloxypyrazoles (e.g., bond angles and torsional conformations) .

- Spectroscopy :

- Melting Point Analysis : Matches reported values (e.g., 150–152°C for similar compounds) to verify consistency .

Advanced Research Questions

Q. What strategies are employed to analyze the biological activity of pyrazole derivatives, and how does structural modification impact their pharmacological profile?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion, with MIC values <10 µg/mL for halogenated derivatives .

- Antitubulin Activity : Use of sea urchin embryo assays to evaluate mitotic disruption, where electron-withdrawing groups (e.g., Br) enhance potency .

- Structure-Activity Relationship (SAR) :

Q. Table 2: Biological Activity of Analogues

| Substituent | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 4-Br, 5-Me, 3-Pyridinyl | 2.8 µM | σ₁ Receptor Antagonism | |

| 4-Cl, 5-Me, 3-Ph | 8.5 µM | Tubulin Polymerization |

Q. How can researchers resolve contradictions in reported biological activities of similar pyrazole-acetic acid derivatives?

Methodological Answer:

- Control for Substituent Effects : Conflicting results often arise from minor structural variations (e.g., methyl vs. trifluoromethyl groups). Standardize substituent libraries for direct comparison .

- Assay Reproducibility : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site interactions that explain divergent activities (e.g., steric clashes with bulkier substituents) .

Q. What are the challenges in synthesizing and characterizing metal complexes involving this compound, and what applications do such complexes have?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。